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Compound of Interest

Compound Name: 1,3,4-Oxadiazol-2-ol

Cat. No.: B1258321 Get Quote

The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that is considered a "privileged

scaffold" in medicinal chemistry due to its wide range of pharmacological activities and

favorable physicochemical properties. The 1,3,4-oxadiazol-2-ol substructure, which exists in

tautomeric equilibrium with its more stable keto form, 1,3,4-oxadiazol-2(3H)-one, has emerged

as a particularly valuable core for the design of novel therapeutic agents. This scaffold is a

bioisostere for carboxylic acids and amides, enhancing properties like metabolic stability and

cell permeability. Its derivatives have demonstrated significant potential as enzyme inhibitors,

anticancer agents, and antimicrobial compounds.

Application 1: Enzyme Inhibition - FAAH Inhibitors
Derivatives of the 1,3,4-oxadiazol-2-one scaffold have been identified as potent and selective

inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the

endocannabinoid system, responsible for the degradation of neuromodulatory fatty acid amides

like anandamide. Inhibition of FAAH increases endocannabinoid levels, offering therapeutic

potential for pain, inflammation, anxiety, and other neurological disorders. Chiral 1,3,4-

oxadiazol-2-ones, in particular, have shown high potency and selectivity for FAAH over other

serine hydrolases like monoacylglycerol lipase (MAGL).

Table 1: FAAH Inhibition by 1,3,4-Oxadiazol-2-one Derivatives
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Compoun
d

R-Group
at N3
Position

R'-Group
at C5
Position

Target IC50 (nM)
Selectivit

y (vs.
MAGL)

Referenc
e

51 (JZP-

327A)

(S)-1-(4-
isobutylp
henyl)eth
yl

Methoxy hrFAAH 11 >900-fold

52

(R)-1-(4-

isobutylphe

nyl)ethyl

Methoxy hrFAAH 240 -

52

(R)-1-(4-

isobutylphe

nyl)ethyl

Methoxy hrMAGL 4,000 -

3d

4-

biphenylme

thyl

Methyl FAAH 2,000

10-fold

(favors

MAGL)

| 3d | 4-biphenylmethyl | Methyl | MAGL | 220 | 10-fold (favors MAGL) | |

Application 2: Anticancer Activity
The 1,3,4-oxadiazole scaffold is a cornerstone in the development of novel anticancer agents

due to its involvement in multiple mechanisms of action. Derivatives have been shown to inhibit

various enzymes crucial for tumor growth and proliferation, such as matrix metalloproteinases

(MMPs), telomerase, and various kinases. They can induce apoptosis, inhibit angiogenesis,

and arrest the cell cycle, demonstrating broad anti-proliferative effects across numerous cancer

cell lines.

Table 2: Anticancer Activity of 1,3,4-Oxadiazole Derivatives
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Compound
Cancer Cell
Line

Target/Mechan
ism

Activity Reference

4h A549 (Lung)
Apoptosis,
MMP-9
Inhibition

IC50 < 0.14 µM

4f A549 (Lung)
Apoptosis, MMP-

9 Inhibition
IC50 = 1.59 µM

4g C6 (Glioma) Antiproliferative IC50 = 8.16 µM

4g - MMP-9 Enzyme 83.79% Inhibition

26 HEPG2 (Liver)
Telomerase

Inhibition

More potent than

5-fluorouracil

36 HepG2 (Liver)

Thymidylate

Synthase

Inhibition

30x stronger

than 5-

fluorouracil

10 HT-29 (Colon)
EGFR & CDK2

Kinase Inhibition
IC50 = 0.78 µM

| 10 | HepG2 (Liver) | EGFR & CDK2 Kinase Inhibition | IC50 = 0.26 µM | |

Application 3: Antimicrobial Agents
1,3,4-oxadiazole derivatives, including those with a 2-one or 2-thione moiety, exhibit a broad

spectrum of antimicrobial activity. These compounds have been effective against various

strains of Gram-positive and Gram-negative bacteria as well as fungal species. Their

mechanism of action is often attributed to the inhibition of essential bacterial enzymes or

disruption of cell wall synthesis. The versatility of the scaffold allows for substitutions that can

enhance potency and broaden the spectrum of activity, making it a promising framework for

combating drug-resistant pathogens.

Table 3: Antimicrobial Activity of 1,3,4-Oxadiazol-2-one/-thione Derivatives
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Compound
Class

Test Organism Activity Type
MIC/MBC
(µg/mL)

Reference

5-
(naphthyloxym
ethyl)-1,3,4-
oxadiazol-
2(3H)-one

Candida krusei Antifungal 32

5-

(naphthyloxymet

hyl)-1,3,4-

oxadiazol-2(3H)-

one

Staphylococcus

aureus
Antibacterial 64 - 256

5-

(naphthyloxymet

hyl)-1,3,4-

oxadiazol-2(3H)-

one

Escherichia coli Antibacterial 64 - 256

3-(1,3,4-

oxadiazol-2-

yl)quinazolin-

4(3H)-ones

Staphylococcus

aureus

Antibacterial

(MBC)
50 - 250

3-(1,3,4-

oxadiazol-2-

yl)quinazolin-

4(3H)-ones

Streptococcus

pyogenes

Antibacterial

(MBC)
50 - 250

| 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones | Candida albicans | Antifungal (MFC) | > 1000 |

|

Experimental Protocols
Protocol 1: General Synthesis of 3,5-disubstituted 1,3,4-
Oxadiazol-2(3H)-ones
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This protocol describes a common method for synthesizing the 1,3,4-oxadiazol-2(3H)-one core

via cyclization of an N-acyl-N'-alkoxycarbonylhydrazine intermediate.

Materials:

Aroyl hydrazide (1 equivalent)

Alkyl chloroformate (e.g., methyl or ethyl chloroformate) (1.1 equivalents)

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Base (e.g., Triethylamine (TEA), Pyridine) (1.5 equivalents)

Dehydrating/cyclizing agent (e.g., Phosphoryl chloride (POCl₃), Thionyl chloride (SOCl₂))

Crushed ice

Saturated sodium bicarbonate (NaHCO₃) solution

Drying agent (e.g., anhydrous Na₂SO₄)

Solvents for recrystallization (e.g., Ethanol, Methanol)

Procedure:

Acylation: Dissolve the starting aroyl hydrazide in the anhydrous solvent in a round-bottom

flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

Slowly add the base, followed by the dropwise addition of the alkyl chloroformate.

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent (e.g., DCM).

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure to obtain the crude diacylhydrazine intermediate.
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Cyclodehydration: Add the crude intermediate to a flask containing the cyclizing agent (e.g.,

POCl₃).

Heat the mixture under reflux for 3-5 hours.

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

Neutralize the solution with saturated NaHCO₃. A solid precipitate should form.

Purification: Filter the solid product, wash thoroughly with cold water, and dry.

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-

disubstituted 1,3,4-oxadiazol-2(3H)-one derivative.

Characterization: Confirm the structure of the final compound using spectroscopic methods

such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Antimicrobial Susceptibility Testing (Broth
Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum

Bactericidal/Fungicidal Concentration (MBC/MFC) of the synthesized compounds.

Materials:

Synthesized compounds dissolved in DMSO.

Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans).

Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).

Sterile 96-well microtiter plates.

Standard antibiotic/antifungal drugs (e.g., Ampicillin, Griseofulvin).

Incubator.

Procedure:
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Preparation: Prepare a stock solution of each test compound in DMSO.

In a 96-well plate, add 100 µL of broth to each well.

Add 100 µL of the stock compound solution to the first well of a row and perform a two-fold

serial dilution by transferring 100 µL from each well to the next.

Prepare a microbial inoculum suspension and adjust its turbidity to match the 0.5 McFarland

standard.

Add 10 µL of the microbial suspension to each well, resulting in a final concentration of

approximately 5 x 10⁵ CFU/mL.

Include a positive control (broth + inoculum, no compound) and a negative control (broth

only). A standard drug control should also be run in parallel.

Incubation: Incubate the plates at 37 °C for 24 hours for bacteria or 28 °C for 48-72 hours for

fungi.

MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits visible growth of the microorganism.

MBC/MFC Determination: To determine the MBC/MFC, take an aliquot (10 µL) from each

well that shows no visible growth and plate it on nutrient agar. Incubate the plates for 24-48

hours. The MBC/MFC is the lowest concentration that results in no colony formation.

Protocol 3: FAAH Enzyme Inhibition Assay (Fluorometric
Method)
This protocol outlines a typical in vitro assay to measure the inhibitory effect of compounds on

FAAH activity.

Materials:

Human recombinant FAAH (hrFAAH).

Assay buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
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Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide, AAMCA).

Test compounds dissolved in DMSO.

96-well black microtiter plates.

Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm).

Procedure:

In a 96-well plate, add 170 µL of assay buffer to each well.

Add 10 µL of the test compound solution at various concentrations (prepared by serial

dilution). For the control, add 10 µL of DMSO.

Add 10 µL of the hrFAAH enzyme solution to each well and incubate the plate at 37 °C for 15

minutes to allow for compound-enzyme interaction.

Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate (AAMCA) to each well.

Immediately measure the fluorescence intensity over a period of 15-30 minutes using a plate

reader.

Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time).

Determine the percentage of inhibition for each compound concentration relative to the

DMSO control.

Plot the percentage of inhibition against the logarithm of the compound concentration and fit

the data to a dose-response curve to calculate the IC50 value.

Visualizations
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General Workflow for 1,3,4-Oxadiazol-2-one Drug Discovery
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Caption: Workflow for synthesis and evaluation of 1,3,4-oxadiazol-2-one derivatives.
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Mechanism of FAAH Inhibition by 1,3,4-Oxadiazol-2-ones
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Caption: FAAH inhibition elevates anandamide levels, enhancing cannabinoid receptor

signaling.
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Anticancer Mechanisms of 1,3,4-Oxadiazole Scaffolds
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Caption: Diverse anticancer mechanisms targeted by 1,3,4-oxadiazole derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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